

Application Note: High-Throughput Analysis of Tolyfluanid in Soil Matrices

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Compound of Interest

Compound Name: Tolyfluanid

Cat. No.: B052280

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Abstract

This application note provides a detailed protocol for the extraction and quantification of the fungicide **Tolyfluanid** from various soil matrices. The methodology is tailored for researchers, scientists, and professionals in environmental monitoring and agricultural science. The featured method is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a robust and sensitive analytical technique.^{[1][2]} This document includes comprehensive experimental protocols, data presentation in tabular format for easy interpretation, and visual diagrams to elucidate the workflow and key processes.

Introduction

Tolyfluanid is a broad-spectrum fungicide used to control various fungal diseases in fruits, vegetables, and ornamental plants.^{[3][4]} Its presence and persistence in soil are of significant environmental concern due to potential groundwater contamination and effects on non-target organisms.^[5] Accurate and reliable quantification of **Tolyfluanid** in soil is crucial for environmental risk assessment and regulatory compliance. Soil, being a complex matrix, presents analytical challenges due to the presence of interfering substances.^{[5][6]} The QuEChERS method has emerged as a highly effective sample preparation technique for multi-residue pesticide analysis in complex matrices like soil, offering high recovery rates and simplified cleanup steps.^{[1][5][6][7][8]}

Materials and Reagents

- Solvents: Acetonitrile (ACN), Water (Milli-Q or equivalent), Formic Acid. All solvents should be HPLC or LC-MS grade.
- Salts: Anhydrous Magnesium Sulfate (MgSO_4), Sodium Chloride (NaCl), Sodium Citrate Tribasic Dihydrate, Sodium Citrate Dibasic Sesquihydrate.
- d-SPE Sorbents: Primary Secondary Amine (PSA), C18.
- Standards: **Tolyfluanid** analytical standard.
- Equipment: High-speed centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, syringes, and 0.22 μm syringe filters.

Experimental Protocols

Standard Solution Preparation

Prepare a stock solution of **Tolyfluanid** in acetonitrile at a concentration of 100 $\mu\text{g/mL}$. From this stock, prepare a series of working standard solutions by serial dilution in acetonitrile to construct a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 ng/mL). Matrix-matched calibration standards should be prepared by spiking blank soil extract with the working standards to compensate for matrix effects.^[9]

Sample Preparation and Extraction (QuEChERS Method)

- Sample Collection and Pretreatment: Collect soil samples from the upper 10 cm layer. Air-dry the samples at room temperature, and then sieve them through a 2 mm mesh to remove stones and debris.^[7]
- Hydration: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube. Add 8 mL of water and vortex for 30 seconds to hydrate the soil. Let it stand for 30 minutes. For moist soils, the amount of water added should be adjusted based on the soil's moisture content.^{[6][8]}
- Extraction: Add 10 mL of 1% formic acid in acetonitrile to the centrifuge tube.^[7] Cap the tube and shake vigorously for 1 minute using a vortex mixer to ensure thorough mixing and

extraction of **Tolyfluanid** from the soil matrix.[6]

- Salting Out: Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate Tribasic Dihydrate, and 0.5 g Sodium Citrate Dibasic Sesquihydrate).[7] Immediately cap and shake vigorously for 1 minute. The addition of salts induces phase separation between the aqueous and organic layers.
- Centrifugation: Centrifuge the tubes at ≥ 3000 rcf for 5 minutes.[6] This will result in a clear separation of the acetonitrile layer (supernatant) containing the extracted analytes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Transfer: Carefully transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
- Cleanup: Vortex the tube for 30 seconds to facilitate the removal of interfering matrix components. PSA helps in removing organic acids, fatty acids, and sugars, while C18 removes non-polar interferences.
- Centrifugation: Centrifuge at high speed (e.g., ≥ 5000 rcf) for 2 minutes to pellet the d-SPE sorbents.[6]
- Final Extract: Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

- Instrumentation: A Liquid Chromatograph coupled with a Triple Quadrupole Mass Spectrometer.
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.

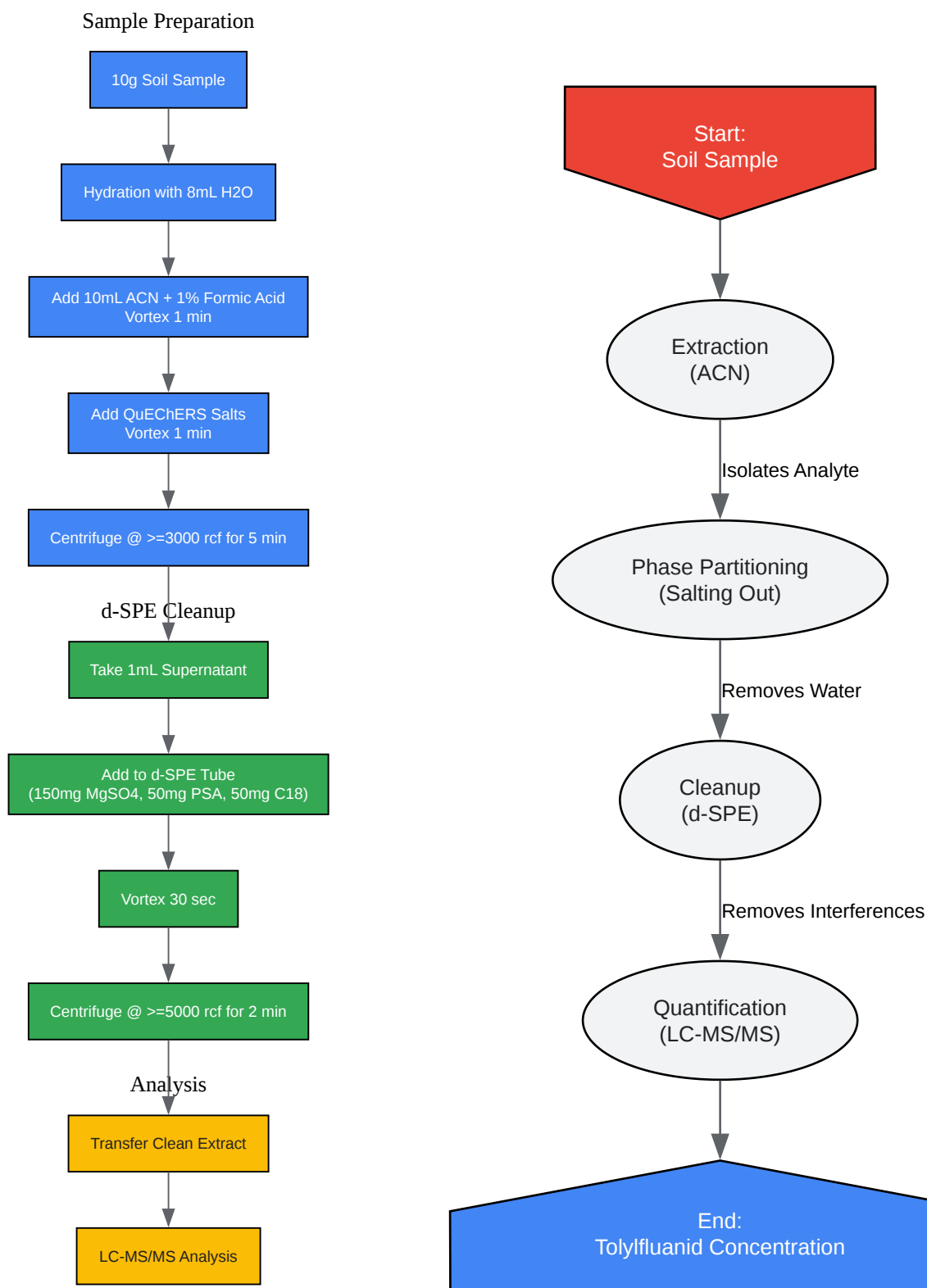
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MS/MS Parameters: Monitor the specific precursor-to-product ion transitions for **Tolyfluanid**.

Quantitative Data Summary

The following table summarizes the typical performance data for the analysis of **Tolyfluanid** in soil using the described method.

Parameter	Value	Reference
Limit of Quantification (LOQ)	0.01 mg/kg	[9] [10] [11]
Limit of Detection (LOD)	0.003 mg/kg	[9]
Recovery Rate	85-110%	[9] [10]
Repeatability (RSDr)	< 15%	[10]
Reproducibility (RSDw)	< 20%	[10]
Linearity (r^2)	> 0.99	[11] [12]

Visualizations



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